molecular formula C14H18N2O5S B1332558 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid CAS No. 314744-44-0

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

Cat. No.: B1332558
CAS No.: 314744-44-0
M. Wt: 326.37 g/mol
InChI Key: ZIGSKXXFCYUAMO-UHFFFAOYSA-N
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Description

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid, also known as 4-Acetylamino-benzenesulfonyl-piperidine-4-carboxylic acid (4-AAB-P4C), is a synthetic organic compound that is used in the synthesis of various pharmaceuticals and is also a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). 4-AAB-P4C is a key component of the synthesis of many drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents. 4-AAB-P4C is also a valuable intermediate in the synthesis of other APIs such as anti-HIV drugs, anti-malarial drugs, and anti-cancer drugs.

Scientific Research Applications

Synthesis and Biological Activity

  • 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid and its derivatives are synthesized for their potential biological activities. For example, N-substituted derivatives have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Catalytic Applications

  • The compound has been utilized in the synthesis of nanomagnetic reusable catalysts, specifically for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting its role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Intermediate in Organic Synthesis

  • This compound is also used as an intermediate in the synthesis of various organic compounds, such as 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting its versatility in organic synthesis (Acharya & Clive, 2010).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for their potential as inhibitors in various biological processes, indicating its significance in medicinal chemistry (Picard et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSKXXFCYUAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354990
Record name 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-44-0
Record name 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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